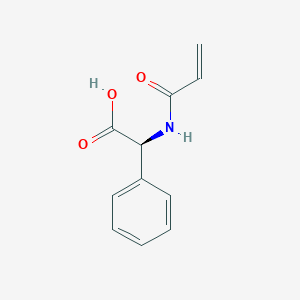
(S)-2-Acrylamido-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Acrylamido-2-phenylacetic acid is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an acrylamide group and a phenylacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acrylamido-2-phenylacetic acid typically involves the reaction of (S)-2-phenylacetic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Acrylamido-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The acrylamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acrylamides.
Aplicaciones Científicas De Investigación
(S)-2-Acrylamido-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of polymers and as a precursor for various chemical compounds.
Mecanismo De Acción
The mechanism of action of (S)-2-Acrylamido-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The phenylacetic acid moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Acrylamido-2-phenylacetic acid: The enantiomer of (S)-2-Acrylamido-2-phenylacetic acid, with similar chemical properties but different biological activities.
N-Acryloylphenylalanine: A compound with a similar acrylamide group but different side chain structure.
Acrylamide: A simpler compound with only the acrylamide group, lacking the phenylacetic acid moiety.
Uniqueness
This compound is unique due to its chiral center, which imparts optical activity and can lead to enantioselective interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(2S)-2-phenyl-2-(prop-2-enoylamino)acetic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-9(13)12-10(11(14)15)8-6-4-3-5-7-8/h2-7,10H,1H2,(H,12,13)(H,14,15)/t10-/m0/s1 |
Clave InChI |
CAPGRIWPEZQFOH-JTQLQIEISA-N |
SMILES isomérico |
C=CC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O |
SMILES canónico |
C=CC(=O)NC(C1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


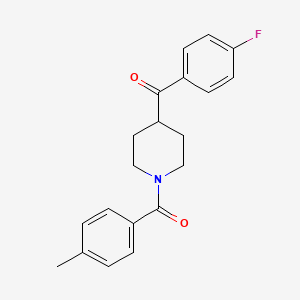
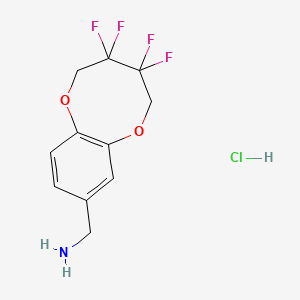
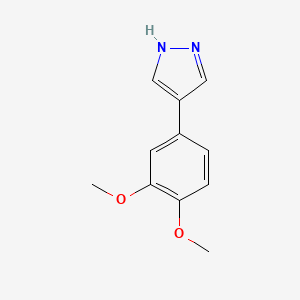
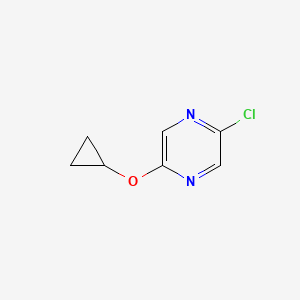
![4-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13568301.png)
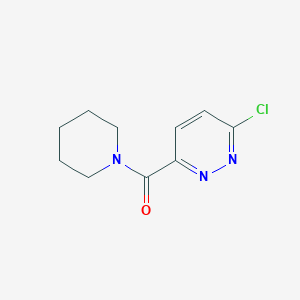
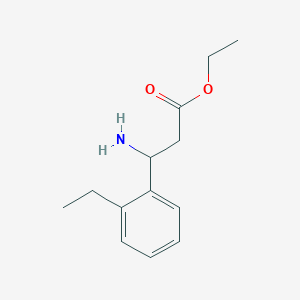


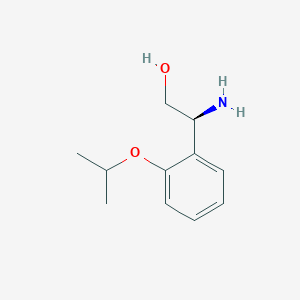

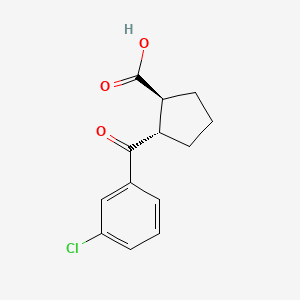
![6-Chloro-1-(1,1-dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13568326.png)

